molecular formula C14H15ClN2O4 B1453175 Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260904-42-4

Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1453175
CAS No.: 1260904-42-4
M. Wt: 310.73 g/mol
InChI Key: UUMSJHOBCKTIME-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine. The methoxyphenyl group attached to the pyrimidine ring suggests that this compound may have unique reactivity or biological activity due to the electron-donating properties of the methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The methoxyphenyl and chloromethyl groups are attached to this ring, likely contributing to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing chloromethyl group. These groups could potentially direct electrophilic aromatic substitution reactions to specific positions on the pyrimidine ring .

Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives have been involved in various chemical reactions and syntheses. For instance, the compound has been used in ring expansion reactions, resulting in derivatives like methoxy- and cyano- derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate (Bullock et al., 1972). Additionally, its interaction with thiophenolates has been studied, demonstrating varying reactions such as ring expansion and nucleophilic substitution (Fesenko et al., 2010).

Thermodynamic Properties

The thermodynamic properties of this compound have been a subject of research, with studies focusing on combustion energies, enthalpies of formation, and thermodynamic behavior in different states and conditions (Klachko et al., 2020), (Ridka et al., 2019).

Molecular Structure and Analysis

In-depth studies on the molecular structure, including conformational analysis using X-ray crystallography and quantum chemical calculations, have been conducted to understand the structural and electronic characteristics of this compound and its derivatives (Memarian et al., 2013).

Pharmaceutical Applications

While specific pharmaceutical applications were not found in the available literature, derivatives of this compound have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer potentials. For example, studies have synthesized and tested compounds like 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters for their antimicrobial and anticancer activities (Sharma et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

Properties

IUPAC Name

methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-20-9-5-3-8(4-6-9)12-11(13(18)21-2)10(7-15)16-14(19)17-12/h3-6,12H,7H2,1-2H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMSJHOBCKTIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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